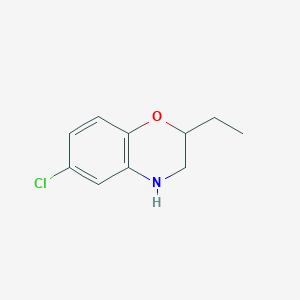

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This compound is characterized by a benzene ring fused with an oxazine ring, which contains a chlorine atom at the 6th position and an ethyl group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has been studied for its pharmacological properties, particularly its interaction with the N-methyl-D-aspartate receptor (NMDA receptor), which is crucial in neuronal signaling. Research indicates that compounds within this class can significantly influence synaptic transmission and plasticity in the nervous system.

Case Study: NMDA Receptor Interaction

A study demonstrated that derivatives of benzoxazines exhibited agonist properties on ATP-sensitive potassium channels (K_ATP) in skeletal muscle fibers. The introduction of alkyl substituents at specific positions on the benzoxazine ring was found to enhance these properties, suggesting potential therapeutic applications in neuromodulation .

Agrochemicals

The compound is also recognized for its role as an intermediate in the synthesis of agrochemicals. Its structural properties allow for modifications that can lead to effective herbicides and pesticides. The versatility of benzoxazines makes them suitable building blocks for developing new agrochemical agents with enhanced efficacy and reduced environmental impact.

Table: Comparison of Benzoxazine Derivatives in Agrochemical Applications

| Compound | Application Area | Efficacy Level |

|---|---|---|

| 6-Chloro-2-Ethyl-Benzoxazine | Herbicide Development | High |

| Ethyl 6-Chloro-Benzoxazine | Insecticide Synthesis | Moderate |

| 6-Chloro-3-Hydroxy-Benzoxazine | Fungicide Formulation | High |

Materials Science

In materials science, benzoxazines are utilized for their thermal stability and mechanical properties. They are often incorporated into polymer matrices to enhance material performance under various conditions.

Case Study: Polymer Composites

Research has shown that incorporating this compound into epoxy resins results in improved thermal and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components.

Wirkmechanismus

The mechanism of action of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the benzoxazine ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-chloro-3,4-dihydro-2H-1,2-benzothiazine: Similar structure but contains a sulfur atom instead of oxygen.

6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine: Contains additional phenyl groups at the 2nd and 4th positions.

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Contains a carboxylate group at the 2nd position.

Uniqueness

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biologische Aktivität

6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (C₁₀H₁₂ClNO) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural characteristics of benzoxazines contribute to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C₁₀H₁₂ClNO

- Molar Mass : 197.66 g/mol

- CAS Number : 890045-10-0

- MDL Number : MFCD11603431

Synthesis

The synthesis of this compound typically involves the reaction of o-aminophenol with chloroacetaldehyde in the presence of a base. This process can produce various intermediates that subsequently cyclize to form the benzoxazine structure.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class can demonstrate activity against various bacteria and fungi. The specific activity of this compound has not been extensively studied; however, its structural analogs have shown promise in inhibiting microbial growth .

Anticancer Potential

Benzoxazines have been explored for their anticancer properties. A study on related compounds demonstrated that certain benzoxazine derivatives act as inhibitors of human topoisomerase I (hTopo I), an essential enzyme in DNA replication and transcription. Compounds with modifications similar to those found in this compound showed varying degrees of inhibitory activity against hTopo I, suggesting potential for further development as anticancer agents .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-6-12-9-5-7(11)3-4-10(9)13-8/h3-5,8,12H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMWWRCUIVCEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=C(O1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.